molecular formula C7H13N3O2 B12832512 Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate

Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate

Katalognummer: B12832512
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: RXHUNUPLWZLBJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 2-amino-4,5-dihydro-1H-imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the imidazole attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The imidazole ring can also interact with various receptors, modulating their activity and leading to physiological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
  • 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
  • 4,5-dihydro-1H-imidazol-2-yl derivatives

Comparison: Ethyl 2-((4,5-dihydro-1H-imidazol-2-yl)amino)acetate is unique due to its specific ester functional group, which can be hydrolyzed to release the active imidazole derivative.

Eigenschaften

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

ethyl 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetate

InChI

InChI=1S/C7H13N3O2/c1-2-12-6(11)5-10-7-8-3-4-9-7/h2-5H2,1H3,(H2,8,9,10)

InChI-Schlüssel

RXHUNUPLWZLBJS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNC1=NCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.